molecular formula C18H16N2O2 B13774132 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxopropyl)- CAS No. 73283-07-5

4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxopropyl)-

Cat. No.: B13774132
CAS No.: 73283-07-5
M. Wt: 292.3 g/mol
InChI Key: BISZUGFDMJKJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate ketone or aldehyde. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The aromatic ring and the quinazolinone core can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic ring or the quinazolinone core.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as anti-inflammatory and antimicrobial properties, make it a candidate for biological studies.

    Medicine: The compound may be investigated for its potential therapeutic effects in treating diseases like cancer and infections.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxopropyl)quinazolin-4-one: Lacks the 2-methylphenyl group, which may affect its biological activity.

    3-(2-methylphenyl)quinazolin-4-one: Lacks the 2-(2-oxopropyl) group, potentially altering its chemical properties.

    4-quinazolinone derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one is unique due to the presence of both the 2-methylphenyl and 2-(2-oxopropyl) groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

CAS No.

73283-07-5

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one

InChI

InChI=1S/C18H16N2O2/c1-12-7-3-6-10-16(12)20-17(11-13(2)21)19-15-9-5-4-8-14(15)18(20)22/h3-10H,11H2,1-2H3

InChI Key

BISZUGFDMJKJJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.